

The Discovery and Synthesis of LDN-214117: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-214117 is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][3] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of the rare and debilitating genetic disorder fibrodysplasia ossificans progressiva (FOP) and are also found in a significant subset of diffuse intrinsic pontine gliomas (DIPG), a universally fatal pediatric brain cancer.[4][5] This has positioned ALK2 as a critical therapeutic target. **LDN-214117** emerged from a structure-activity relationship (SAR) campaign aimed at optimizing a novel 3,5-diaryl-2-aminopyridine scaffold. It exhibits high selectivity for ALK2 over other TGF-β and BMP family receptors, demonstrates good oral bioavailability and brain penetration, and has shown efficacy in preclinical models of FOP and DIPG. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **LDN-214117**.

Discovery and Rationale

The development of **LDN-214117** was a direct result of efforts to improve upon earlier ALK2 inhibitors. An initial high-throughput screen identified K02288, a 3,5-diphenyl-2-aminopyridine, as a novel inhibitor of ALK2. While promising, K02288 had poor solubility and limited cell-based potency. This prompted a medicinal chemistry campaign to optimize this scaffold.



LDN-214117 was developed by replacing the 2-amino group of a precursor pyridine core with a methyl group. This modification was found to significantly improve selectivity for BMP signaling over TGF-β signaling (mediated by ALK4 and ALK5) with minimal impact on ALK2 potency. Further SAR studies on this series led to the identification of **LDN-214117** as a potent and selective ALK2 inhibitor with favorable drug-like properties. Subsequently, **LDN-214117** has served as a valuable chemical probe and a lead compound for the development of next-generation ALK2 inhibitors with improved central nervous system (CNS) penetration for the treatment of DIPG.

Synthesis of LDN-214117

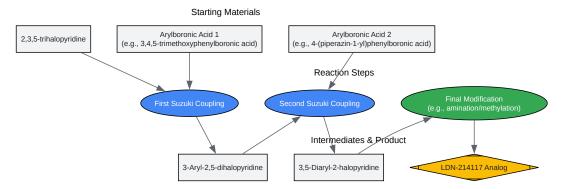
The synthesis of **LDN-214117** is based on the construction of the 3,5-diarylpyridine core via sequential palladium-catalyzed Suzuki coupling reactions. While a specific, detailed protocol for **LDN-214117** is not publicly available, a general and representative synthetic route for this class of compounds has been described.

A key intermediate is a di-halogenated pyridine, which allows for the sequential and regioselective introduction of the two different aryl groups. The synthesis involves the coupling of a boronic acid or ester derivative of one aryl group to the first position of the pyridine core, followed by a second Suzuki coupling with the boronic acid or ester of the second aryl group.

Below is a DOT script for a generalized workflow for the synthesis of 3,5-diaryl-2-aminopyridine analogs like **LDN-214117**.

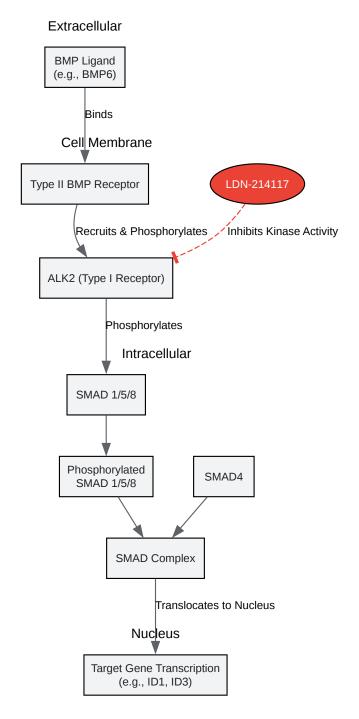


General Synthesis of 3,5-Diaryl-2-aminopyridine Analogs





ALK2 Signaling Pathway and Inhibition by LDN-214117





Preclinical Evaluation Workflow for LDN-214117 Start In Vitro Kinase Assay (e.g., ADP-Glo) Cellular Target Engagement (e.g., NanoBRET) Cellular Functional Assay (e.g., pSMAD1/5/8 ELISA) In Vivo Pharmacokinetics/ Pharmacodynamics In Vivo Efficacy Study (e.g., DIPG Xenograft)

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